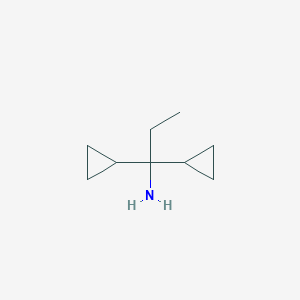

1,1-Dicyclopropylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclopropylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNDGCJOKGDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)(C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dicyclopropylmethylamine Derivatives

Introduction: The Rising Prominence of the Dicyclopropylmethyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the structural motifs that have garnered significant attention, the dicyclopropylmethylamine moiety has emerged as a privileged substructure. Its unique combination of rigidity, lipophilicity, and metabolic stability makes it a valuable building block in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of the chemical properties of dicyclopropylmethylamine derivatives, offering insights into their synthesis, physicochemical characteristics, reactivity, and analytical characterization. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as an authoritative resource to facilitate the rational design and development of drug candidates incorporating this versatile scaffold.

The inherent strain of the cyclopropane rings introduces unique electronic and conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the compact and three-dimensional nature of the dicyclopropylmethyl group can improve cell permeability and metabolic resistance, addressing key challenges in drug development.[2][3] This guide will delve into the fundamental chemical principles that underpin these desirable attributes.

I. Synthesis of Dicyclopropylmethylamine and Its Derivatives

The synthesis of dicyclopropylmethylamine and its derivatives can be achieved through several strategic routes, with reductive amination of dicyclopropyl ketone being one of the most common and efficient methods.[4][5][6]

A. Reductive Amination of Dicyclopropyl Ketone

This widely employed method involves the reaction of dicyclopropyl ketone with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent.[5][7] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Synthesis of Dicyclopropylmethylamine via Reductive Amination

Objective: To synthesize dicyclopropylmethylamine from dicyclopropyl ketone.

Materials:

-

Dicyclopropyl ketone

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve dicyclopropyl ketone (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol to the flask.

-

pH Adjustment: Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

-

Reducing Agent Addition: While stirring, slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclopropylmethylamine.

-

Purification (Optional): The crude product can be purified by distillation or column chromatography on silica gel if necessary.

B. Synthesis of Dicyclopropylmethylamine Hydrochloride

For ease of handling, storage, and formulation, dicyclopropylmethylamine is often converted to its hydrochloride salt.

Experimental Protocol: Preparation of Dicyclopropylmethylamine Hydrochloride

Objective: To convert freebase dicyclopropylmethylamine to its hydrochloride salt.

Materials:

-

Dicyclopropylmethylamine

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the purified dicyclopropylmethylamine in anhydrous diethyl ether or ethyl acetate in a flask.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1 equivalent) in diethyl ether or bubble hydrogen chloride gas through the solution.[8]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the dicyclopropylmethylamine hydrochloride under vacuum to obtain the final product.

Caption: Reactivity profile of dicyclopropylmethylamine.

IV. Analytical Characterization

Robust analytical methods are essential for the characterization and quality control of dicyclopropylmethylamine derivatives.

A. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the cyclopropyl protons and the methine proton adjacent to the nitrogen.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques.

B. Chromatographic Methods

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for assessing the purity of dicyclopropylmethylamine and its volatile derivatives. [9][10][11][12][13]Derivatization may sometimes be employed to improve chromatographic performance. [13]* High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile derivatives. Reversed-phase HPLC with UV or MS detection is commonly used.

V. Metabolic Stability and Pathways

A key driver for the incorporation of the dicyclopropylmethylamine moiety in drug design is its potential to enhance metabolic stability. [2][3]

A. Role of the Cyclopropyl Group in Blocking Metabolism

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to corresponding alkyl groups. [14]This can lead to a longer in vivo half-life and reduced clearance of the drug molecule.

B. Potential Metabolic Pathways

Despite the inherent stability of the cyclopropyl group, metabolism of dicyclopropylmethylamine derivatives can still occur. Potential metabolic pathways include:

-

N-dealkylation: If the nitrogen is substituted.

-

Oxidative deamination: Conversion of the amine to a ketone.

-

Ring oxidation: Hydroxylation of the cyclopropane ring, although generally less favorable.

-

Ring opening: In some cases, CYP-mediated oxidation can lead to the formation of reactive ring-opened intermediates. [2][14][15]This is a critical consideration in drug safety assessment, as such intermediates can potentially form covalent adducts with proteins. [2][15]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ccsknowledge.com [ccsknowledge.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Structure-Activity Relationship of Cyclopropylamine Derivatives

Executive Summary

The cyclopropylamine (CPA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high ring strain (~27.5 kcal/mol) and unique electronic properties. While historically recognized as the core of the monoamine oxidase (MAO) inhibitor tranylcypromine , recent developments have repositioned this moiety as a critical warhead for epigenetic modulation, specifically inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide dissects the structure-activity relationship (SAR) of CPA derivatives, moving beyond basic descriptions to the causal mechanisms of "suicide inhibition" and providing actionable protocols for synthesis and optimization.

The Pharmacophore: Mechanistic Basis[1]

The utility of the cyclopropylamine group stems from its ability to act as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes.

The "Warhead" Mechanism (Single Electron Transfer)

Unlike competitive inhibitors that merely occupy an active site, CPAs covalently modify the cofactor FAD. The mechanism proceeds via Single Electron Transfer (SET), driven by the enzyme's oxidative power.

-

Substrate Recognition: The amine binds to the active site.

-

SET Oxidation: The flavin cofactor (FAD) abstracts an electron from the CPA nitrogen, forming an aminium radical cation.

-

Ring Opening: The radical cation is unstable; the cyclopropyl ring fragments (homolytic fission) to relieve ring strain, generating a reactive carbon radical.

-

Adduct Formation: This radical forms a covalent bond with the FAD cofactor (typically at C4a or N5), permanently disabling the enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the critical SET pathway utilized by CPA derivatives to inhibit FAD-dependent enzymes like MAO and LSD1.

Figure 1: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines via Single Electron Transfer (SET).

Structure-Activity Relationship (SAR)[2][3]

The SAR of cyclopropylamines is bifurcated between classical CNS targets (MAO-A/B) and epigenetic targets (LSD1). The differentiation lies primarily in the N-substitution and the aryl ring substitution .

Stereochemistry: The Trans-Dominance

For 2-phenylcyclopropylamine (2-PCPA) derivatives, the trans configuration is thermodynamically and pharmacologically superior.

-

Trans-(1R, 2S): Generally the eutomer (most active isomer) for LSD1 and MAO inhibition.

-

Cis-isomers: Often show reduced potency or different selectivity profiles due to steric clash within the hydrophobic pocket of the enzyme.

SAR Decision Matrix: MAO vs. LSD1 Selectivity

The following table summarizes how structural modifications shift the pharmacological profile.

| Structural Zone | Modification | Effect on MAO Activity | Effect on LSD1 Activity | Mechanistic Rationale |

| Nitrogen (N1) | Unsubstituted ( | High (Potent) | Moderate | Small pocket in MAO requires small amines. |

| Nitrogen (N1) | Bulky Alkyl/Aryl | Decreased | Increased | LSD1 has a large, open substrate binding cavity that tolerates/requires bulk. |

| C2-Aryl Ring | Para-substitution ( | Variable | Increased | Electronic tuning of the phenyl ring affects the SET oxidation potential. |

| C2-Aryl Ring | Ortho-substitution | Decreased | Decreased | Steric hindrance often prevents proper alignment with FAD. |

| Cyclopropyl C3 | Gem-dimethyl | Decreased | Variable | Increases metabolic stability but can interfere with ring opening. |

Optimization Workflow

To design a selective LSD1 inhibitor starting from the tranylcypromine scaffold, follow this logic flow:

Figure 2: Strategic optimization workflow for shifting selectivity from MAO inhibition to LSD1 inhibition.

Experimental Protocols

Synthesis of trans-2-Phenylcyclopropylamine (Curtius Rearrangement Route)

This protocol is the industry standard for generating the trans-amine with high diastereoselectivity.

Reagents:

-

trans-Cinnamic acid

-

Thionyl chloride (

) -

Sodium azide (

) -

Toluene

-

Hydrochloric acid (

)

Protocol:

-

Acyl Chloride Formation: Reflux trans-cinnamic acid (1.0 eq) with

(3.0 eq) for 3 hours. Evaporate excess -

Acyl Azide Formation: Dissolve the chloride in acetone/water. Add

(1.5 eq) at 0°C. Stir for 1 hour. Extract with toluene.-

Safety Note: Azides are potentially explosive. Keep solution dilute and cool.

-

-

Curtius Rearrangement: Heat the toluene solution to reflux (110°C). The acyl azide rearranges to the isocyanate with evolution of

gas.-

Checkpoint: Monitor IR for the appearance of the isocyanate peak (~2270 cm⁻¹).

-

-

Hydrolysis: Add 20% HCl (aq) to the isocyanate solution and reflux for 2 hours. This converts the isocyanate to the amine hydrochloride salt.

-

Isolation: Cool to room temperature. Filter the precipitated trans-2-phenylcyclopropylamine hydrochloride. Recrystallize from ethanol/ether.

In Vitro LSD1 Inhibition Assay

To validate the activity of synthesized derivatives.

Materials:

-

Recombinant Human LSD1 enzyme.

-

Substrate: H3K4me2 peptide (biotinylated).

-

Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or peroxidase-coupled assay.

Workflow:

-

Incubation: Incubate LSD1 (50 nM) with the test compound (serial dilution) in assay buffer (50 mM HEPES pH 7.5) for 30 minutes.

-

Note: Pre-incubation is critical for mechanism-based inhibitors to allow adduct formation.

-

-

Reaction Start: Add H3K4me2 peptide substrate. Incubate for 60 minutes.

-

Detection: Add Eu-labeled antibody recognizing H3K4me0 (demethylated product). Measure fluorescence.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Future Outlook & Metabolic Considerations

While CPAs are potent, they carry metabolic risks. The cyclopropyl ring can be opened by Cytochrome P450s (specifically CYP2D6 and CYP1A2), leading to reactive intermediates that may cause idiosyncratic toxicity.

Current Trends:

-

Fluorination: Adding fluorine to the cyclopropyl ring (e.g., gem-difluoro) to block metabolic ring opening while retaining the geometry.

-

Spiro-cycles: Incorporating the cyclopropyl moiety into spiro-systems to increase rigidity and selectivity.

References

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]

-

Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action. Nature Communications. [Link]

-

Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors. ACS Omega. [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. [Link]

- Method of synthesis of trans-2-phenylcyclopropylamine.

Methodological & Application

Asymmetric synthesis of cyclopropylamines from N-sulfinyl alpha-chloro ketimines.

Asymmetric Synthesis of 1-Substituted Cyclopropylamines via N-Sulfinyl -Chloro Ketimines[1][2]

Abstract

This application note details the asymmetric synthesis of 1-substituted cyclopropylamines, a critical pharmacophore in drug discovery, utilizing N-sulfinyl

Mechanistic Insight & Strategy

The Challenge

Synthesizing 1,1-disubstituted (quaternary) cyclopropylamines with high enantiopurity is synthetically demanding. Standard nucleophilic attacks on cyclopropanone equivalents are unstable, and direct cyclopropanation often lacks diastereocontrol.

The Solution: N-Sulfinyl -Chloro Ketimines

The use of Ellman’s auxiliary (tert-butanesulfinamide) provides three distinct advantages:

-

Activation : The electron-withdrawing sulfinyl group activates the imine toward nucleophilic attack.

-

Stereocontrol : The chiral sulfur center directs the facial selectivity of the incoming nucleophile.

-

Mechanistic Switch : The presence of the

-chloro group allows for a cascade reaction sequence.

Reaction Mechanism: The "Cyclopropylideneamine" Pathway

The reaction does not proceed via a simple direct addition. Instead, it follows a Michael-Induced Ring Closure (MIRC)-like pathway or, more accurately, a base-mediated cyclization followed by addition.

-

Deprotonation : The Grignard reagent (acting as a base) deprotonates the

-position (e.g., the methyl group of a methyl ketone derivative). -

Cyclization : The resulting enamine-like anion displaces the

-chloride, forming a highly strained N-sulfinyl cyclopropylideneamine intermediate in situ. -

Nucleophilic Addition : A second equivalent of the Grignard reagent adds to the highly reactive exocyclic imine double bond.

-

Result : Formation of a quaternary cyclopropyl sulfinamide with high diastereoselectivity.

Figure 1: Mechanistic pathway involving the transient formation of a cyclopropylideneamine intermediate.

Materials & Reagents

Critical Quality Attributes (CQAs)

-

(

)-tert-Butanesulfinamide : >98% ee. The optical purity of the auxiliary dictates the maximum possible ee of the final product. -

Titanium(IV) Ethoxide (

) : Technical grade is sufficient, but it must be stored under inert atmosphere to prevent hydrolysis. -

Grignard Reagents : Titrate before use. Degraded reagents (high alkoxide content) can reduce yields and selectivity.

-

Solvents : THF and

must be anhydrous (water <50 ppm).

Experimental Protocol

Step 1: Synthesis of N-Sulfinyl -Chloro Ketimines

Target: Condensation of

-

Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen (

). -

Charging : Add (

)-tert-butanesulfinamide (1.0 equiv) and the -

Solvent : Dissolve in anhydrous THF (0.5 M concentration relative to sulfinamide).

-

Catalyst Addition : Add

(2.0 equiv) via syringe. The solution typically turns light yellow. -

Reaction : Heat to mild reflux (approx. 60–65 °C) for 24–48 hours.

-

Note: For sterically hindered ketones, switching solvent to isooctane and heating to 98 °C may be required.

-

-

Workup :

-

Purification : Dry organic phase over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).-

Stability: Store the purified ketimine at -20 °C under argon.

-Chloro imines can be sensitive to hydrolysis.

-

Step 2: Asymmetric Addition & Cyclization

Target: Formation of the cyclopropane ring.

-

Setup : Flame-dry a Schlenk flask under Argon.

-

Dissolution : Dissolve the N-sulfinyl

-chloro ketimine (1.0 equiv) in anhydrous-

Solvent Choice: DCM often yields higher diastereoselectivity (dr) than THF for this specific transformation.

-

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Add the Grignard reagent (

, 2.5 equiv ) dropwise over 20 minutes.-

Why Excess? The first equivalent acts as a base to trigger cyclization; the second equivalent acts as the nucleophile. The 0.5 excess ensures complete conversion.

-

-

Reaction : Stir at -78 °C for 3–4 hours. Monitor by TLC or LCMS.

-

TLC Monitoring: Look for the disappearance of the starting imine. The "intermediate" is transient and will not be observed.

-

-

Quench : Quench the reaction at -78 °C by adding saturated aqueous

. -

Extraction : Warm to room temperature, extract with DCM (3x), dry over

, and concentrate. -

Analysis : Determine the Diastereomeric Ratio (dr) of the crude N-sulfinyl cyclopropylamine using

NMR or chiral HPLC.

Step 3: Deprotection (Optional)

Target: Removal of the sulfinyl group to yield the free amine hydrochloride salt.

-

Dissolve the N-sulfinyl cyclopropylamine in Methanol or Dioxane.

-

Add 4M HCl in Dioxane (4.0 equiv).

-

Stir at room temperature for 30 minutes.

-

Concentrate in vacuo. The product is often isolated as a white solid (amine hydrochloride).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of chiral cyclopropylamines.

Data Summary & Scope

The following table summarizes typical results reported in the literature (e.g., De Kimpe et al.) for the reaction of N-sulfinyl

| Entry | Grignard Reagent ( | Yield (%) | Diastereomeric Ratio (dr) | |

| 1 | Methyl ( | 75-85% | >95:5 | |

| 2 | Methyl ( | 70-80% | 90:10 | |

| 3 | Ethyl ( | 65-75% | 92:8 | |

| 4 | Isopropyl ( | -- | Forms Aziridine * |

*Note on Entry 4 : Allylmagnesium chloride behaves differently, often leading to aziridines via a different mechanistic pathway (direct addition followed by displacement without cyclopropylidene formation).

Troubleshooting & Optimization

-

Low Yield :

-

Cause : Insufficient Grignard reagent.

-

Fix : Ensure at least 2.5 equivalents are used. The first equivalent is consumed sacrificially to form the ring.

-

-

Poor Diastereoselectivity :

-

Cause : High reaction temperature.

-

Fix : Maintain -78 °C strictly during addition. If using THF, switch to non-coordinating solvents like

or Toluene, which often enhance chelation-controlled selectivity.

-

-

Starting Material Recovery :

-

Cause : Enolization of the ketone during imine formation (Step 1) or insufficient activation.

-

Fix : Use

in excess (2-3 equiv) and ensure anhydrous conditions.

-

References

-

Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007).

-Chloro Ketimines. Organic Letters, 9(2), 187–190. [Link] -

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

-

Tang, T. P., & Ellman, J. A. (1999).[3] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

-Amino Acids and

Sources

- 1. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

Review of cyclopropylimine applications in organic synthesis.

Executive Summary

Cyclopropylimines represent a unique class of "spring-loaded" intermediates in organic synthesis. Characterized by the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) conjugated to a polarized imine bond (

This guide details the Cloke-Wilson Rearrangement and its modern variants.[1] Unlike standard imine chemistry, cyclopropylimines offer a thermodynamic driving force that permits ring expansion under thermal or acid-catalyzed conditions. This application note provides validated protocols for their synthesis and subsequent rearrangement, essential for researchers targeting alkaloid scaffolds (e.g., Mesembrine, Nicotine analogues) and pharmaceutical intermediates (e.g., NK1 antagonists).

Mechanistic Principles

The utility of cyclopropylimines rests on the Donor-Acceptor (D-A) cyclopropane concept. The imine nitrogen acts as an electron-withdrawing group (acceptor) upon protonation or coordination with a Lewis acid, while the cyclopropane sigma bonds act as donors.

The Cloke-Wilson Rearrangement

The rearrangement to pyrrolines proceeds via a ring-opening/ring-closing sequence:

-

Activation: Protonation/complexation of the imine nitrogen increases electrophilicity.

-

Ring Opening: The cyclopropane ring opens to relieve strain, generating a stabilized carbocation (or zwitterion) at the

-position. -

Recyclization: The nitrogen lone pair attacks the

-carbocation, closing the 5-membered ring.

Diagram 1: Mechanistic Pathway

Caption: The acid-catalyzed Cloke-Wilson rearrangement pathway converting strained cyclopropylimines to stable pyrrolines.

Synthesis of Cyclopropylimines (Precursor Preparation)

Challenge: Cyclopropyl ketones are sterically hindered and electron-rich, making condensation with amines sluggish compared to standard ketones.

Solution: Titanium(IV) chloride (

Protocol A: -Mediated Imine Formation

Scope: Suitable for sterically demanding amines or electron-deficient anilines.

Reagents:

-

Cyclopropyl ketone (1.0 equiv)

-

Amine (

) (1.1 equiv) - (0.6 equiv)

-

Triethylamine (

) (3.0 equiv) -

Solvent: Dry Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add amine (1.1 equiv) and

(3.0 equiv) in dry DCM (0.5 M). -

Titanium Addition: Cool the solution to 0°C. Add

(0.6 equiv) dropwise (Caution: Exothermic, fumes). The solution will turn deep orange/brown. -

Ketone Addition: Add the cyclopropyl ketone (1.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (Alumina plates recommended as Silica hydrolyzes imines). Look for disappearance of ketone.

-

-

Workup: Quench by pouring the mixture into a rapidly stirring solution of saturated aqueous

. Filter the resulting slurry through a Celite pad to remove Titanium salts. -

Isolation: Wash the filtrate with brine, dry over

, and concentrate-

Critical: Do not use acidic workups. Store imines under inert gas at -20°C.

-

Application Protocols: Rearrangement Strategies

Protocol B: Acid-Catalyzed Rearrangement (The "Mild" Route)

This method is preferred for sensitive substrates and avoids the pyrolysis temperatures (>300°C) of the original Cloke method.

Target: Synthesis of 2-substituted-1-pyrrolines.

| Parameter | Condition |

| Catalyst | Ammonium Chloride ( |

| Loading | 1.0 equiv ( |

| Solvent | Xylene (reflux) or DCM (RT for Lewis Acid) |

| Time | 2–6 Hours |

| Yield | Typically 75–90% |

Step-by-Step Methodology (

-

Dissolve the crude cyclopropylimine (from Protocol A) in Xylene (0.2 M).

-

Add solid

(1.0 equiv). -

Heat to reflux (approx. 140°C) using a Dean-Stark trap if water was not fully removed previously.

-

Monitoring: Monitor by GC-MS or NMR. The shift of the imine proton/carbon signals is diagnostic.

-

Data Check: Cyclopropyl protons (0.5–1.0 ppm) disappear; methylene protons of pyrroline ring appear (~1.8–2.5 ppm).

-

-

Purification: Cool to RT. Filter off ammonium salts. Concentrate. Distillation or rapid neutral alumina chromatography yields the pure pyrroline.

Protocol C: The Povarov Cascade (Advanced Application)

Concept: Utilizing the cyclopropylimine rearrangement in situ to generate a pyrroline that immediately acts as a dienophile in a Povarov (hetero-Diels-Alder) reaction. This constructs complex tricyclic scaffolds (pyrrolo[3,2-c]quinolines) in one pot.

Reagents:

-

Aniline derivative (acting as both imine former and dienophile).

-

Catalyst:

or

Diagram 2: Povarov Cascade Workflow

Caption: One-pot cascade synthesis of tricyclic alkaloids via interrupted Cloke-Wilson rearrangement.

Troubleshooting & Critical Parameters

Moisture Sensitivity

-

Issue: Imines hydrolyze back to ketones and amines in the presence of water.

-

Fix: Ensure all solvents for Protocol A and B are anhydrous. Use molecular sieves (4Å) in the reaction vessel if

is not used.

Regioselectivity (Substituted Cyclopropanes)

-

Observation: If the cyclopropane ring is substituted (e.g., 2-methylcyclopropyl), ring opening can occur at two positions.

-

Rule: The ring opens to form the most stable carbocation.

-

Example: A phenyl group on the cyclopropane ring will direct the opening to the benzylic position, dictating the final pyrroline structure.

-

Polymerization

-

Issue: Aldimines (from cyclopropyl aldehydes) are prone to polymerization.[7]

-

Fix: Use bulky amines (e.g., t-butyl amine) or proceed immediately to the rearrangement step without isolation.

References

-

Mechanism & Photochemistry: Peddibhotla, S., & Tepe, J. J. (2005).[2] Mechanism of the N-Cyclopropylimine-1-pyrroline Photorearrangement. Journal of the American Chemical Society, 127(1), 441–448.[2][8] [Link][2]

-

Scope & Limitations: Peddibhotla, S., et al. (2005).[2][9] The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations. The Journal of Organic Chemistry, 70(17), 6976–6979.[9] [Link]

-

General Cloke-Wilson Review: West, F. G. (2018). The Cloke-Wilson Rearrangement.[1][10] Organic Reactions, Vol 114.[1] [Link]

-

Cascade Reactions (Povarov): Cai, J., et al. (2015). The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives.[11] Green Chemistry, 17, 3786-3789. [Link]

-

Historical Foundation: Cloke, J. B. (1929).[7][12] The Formation of Pyrrolines from

-Chloropropyl and Cyclopropyl Ketimines.[9] Journal of the American Chemical Society, 51(4), 1174–1187. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. Mechanism of the N-cyclopropylimine-1-pyrroline photorearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

Troubleshooting & Optimization

Cyclopropylamine Production Scalability: A Technical Support Center

Welcome to the Technical Support Center for Cyclopropylamine Production. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of cyclopropylamine. As a Senior Application Scientist, this guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this process, ensuring safety, efficiency, and high product purity.

I. Understanding the Core Challenges in Scaling Up Cyclopropylamine Synthesis

Cyclopropylamine is a critical building block in the pharmaceutical and agrochemical industries.[1][2][3] However, transitioning its synthesis from the laboratory bench to an industrial scale presents several significant hurdles. These challenges often revolve around reaction control, safety, and purification.

Common Scale-Up Issues at a Glance:

| Challenge | Primary Cause(s) | Potential Impact |

| Poor Yield and Selectivity | Inefficient heat transfer, localized hotspots, improper stoichiometry, side reactions. | Increased production costs, difficult purification. |

| Exothermic Runaway Reactions | Highly exothermic nature of reactions like the Hofmann rearrangement.[4] | Severe safety hazards, equipment damage, batch failure. |

| Impurity Profile | Side reactions, unreacted starting materials, degradation of products. | Compromised final product quality, regulatory non-compliance. |

| Handling and Safety | Toxicity and flammability of cyclopropylamine and reagents.[5] | Personnel safety risks, environmental hazards. |

| Wastewater Treatment | High salt content and organic byproducts from reactions like the Hofmann degradation.[6] | Environmental concerns, increased operational costs. |

II. Troubleshooting Guide: The Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement of cyclopropanecarboxamide is a widely used method for synthesizing cyclopropylamine.[6][7][8] However, its exothermic nature and potential for side reactions pose significant scale-up challenges.

Diagram: Hofmann Rearrangement Workflow

Caption: Workflow for the Hofmann rearrangement of cyclopropanecarboxamide.

Frequently Asked Questions (FAQs): Hofmann Rearrangement

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Hofmann rearrangement can stem from several factors:

-

Inadequate Temperature Control: The initial reaction with sodium hypochlorite is highly exothermic.[9] If the temperature rises above the optimal range (typically 0-5°C), side reactions such as the formation of dicyclopropylurea can occur, consuming your starting material.[10]

-

Impure Starting Materials: The purity of your cyclopropanecarboxamide is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

-

Troubleshooting:

-

Recrystallize the cyclopropanecarboxamide before use.

-

Analyze the starting material by HPLC or GC to confirm its purity.

-

-

-

Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the hypochlorite and caustic soda, can lead to incomplete reaction or the formation of side products.

-

Troubleshooting:

-

Carefully calculate and measure all reagents.

-

Consider a slight excess of the hypochlorite to ensure complete conversion of the amide.

-

-

Q2: I am observing a significant exotherm during the addition of sodium hypochlorite, and my cooling system is struggling to keep up. What should I do?

A2: This is a critical safety issue that could lead to a thermal runaway.[4][9][11]

-

Immediate Actions:

-

Stop the addition of sodium hypochlorite immediately.

-

Ensure maximum cooling is being applied to the reactor.

-

If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined amount of a cold, inert solvent.

-

-

Preventative Measures for Future Batches:

-

Perform a Reaction Calorimetry Study: This will provide crucial data on the heat of reaction and allow you to design an adequate cooling system for your desired scale.

-

Slow Down the Addition Rate: A slower addition rate will generate heat more gradually, allowing your cooling system to keep pace.

-

Use a Semi-Batch Process: In a semi-batch process, one reactant is added slowly to the other, which can help to control the exotherm.

-

Consider Continuous Flow Chemistry: Microreactors offer superior heat transfer and can significantly mitigate the risk of thermal runaways.[12]

-

Q3: My final product is contaminated with a significant amount of dicyclopropylurea. How can I prevent its formation?

A3: The formation of dicyclopropylurea is a common side reaction, especially under non-optimal conditions.[10]

-

Root Cause: This byproduct forms when the intermediate isocyanate reacts with the newly formed cyclopropylamine.

-

Prevention:

-

Maintain a strongly basic environment during the rearrangement step. This helps to quickly hydrolyze the isocyanate to the desired amine, minimizing its reaction with the product.[10]

-

Ensure efficient distillation to remove the volatile cyclopropylamine from the reaction mixture as it is formed. A continuous distillation setup can be particularly effective.[1]

-

III. Alternative Synthetic Routes and Their Scale-Up Challenges

While the Hofmann rearrangement is common, other synthetic routes to cyclopropylamine exist, each with its own set of challenges for scaling up.

Curtius Rearrangement of Cyclopropanecarbonyl Azide

The Curtius rearrangement offers an alternative pathway from cyclopropanecarboxylic acid.[13][14][15][16][17][18]

Caption: Key steps in the Curtius rearrangement for cyclopropylamine synthesis.

-

Safety: The primary concern is the use of azides, which are potentially explosive. Careful handling and temperature control are paramount.

-

Reagent Cost: Reagents like diphenylphosphoryl azide (DPPA) can be expensive for large-scale production.

-

Workup: The workup often involves handling isocyanates, which are toxic and require appropriate safety measures.

Reduction of Cyclopropanecarbonitrile

This method involves the reduction of a nitrile to the corresponding amine.

-

Reducing Agents: The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for scale-up due to cost and safety, but catalyst poisoning can be an issue. Other reducing agents like lithium aluminum hydride (LAH) are expensive and require stringent anhydrous conditions.

-

Pressure and Temperature Control: Catalytic hydrogenation often requires high pressure and temperature, necessitating specialized equipment.

IV. Analytical Methods and Purification

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets quality specifications.

Recommended Analytical Techniques:

| Technique | Application | Key Parameters to Monitor |

| Gas Chromatography (GC) | Purity assessment, quantification of volatile impurities, moisture content analysis.[19][20] | Peak purity, retention time, area percent of cyclopropylamine and known impurities. |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile impurities, reaction monitoring. | Purity of starting materials, disappearance of reactants, formation of products and byproducts. |

| Mass Spectrometry (MS) | Identification of unknown impurities when coupled with GC or HPLC. | Molecular weight of impurities for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and key intermediates. | Chemical shifts and coupling constants characteristic of the cyclopropyl ring and amine group. |

Purification Strategies:

-

Distillation: Due to its low boiling point (around 50°C), distillation is the primary method for purifying cyclopropylamine.[21] Fractional distillation can be employed to separate it from less volatile impurities.

-

Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.[13]

-

Extraction: Liquid-liquid extraction can be used to separate the amine from aqueous reaction mixtures, though its miscibility with water can make this challenging.[22]

V. Safety First: Handling Cyclopropylamine and Associated Reagents

Cyclopropylamine is a flammable, toxic, and corrosive substance.[5] Strict adherence to safety protocols is non-negotiable.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

VI. References

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). [Link]

-

US Patent US3711549A. (1973). Process for manufacturing cyclopropylamine.

-

CN Patent CN101025407A. (2007). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

-

Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed, 21915200. [Link]

-

Allais, C., et al. (2025). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. Organic Process Research & Development, 29(3). [Link]

-

Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

-

Reddit. (2023). Extraction of Cyclopropylamine. [Link]

-

US Patent US4590292A. (1986). Process for the manufacture of cyclopropylamine.

-

European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1.

-

European Patent Office. (1986). Process for the manufacture of cyclopropylamine - EP0205403B1.

-

ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]

-

Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(34), 15555–15561. [Link]

-

Wikipedia. (n.d.). Lossen rearrangement. [Link]

-

Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

-

Cossy, J., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. [Link]

-

Yang, J., & Chen, L. (2023). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers. [Link]

-

de Meijere, A., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]

-

YouTube. (2020). HOFMANN Bromamide-degradation: with mechanism. [Link]

-

Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

-

Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT. [Link]

-

National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

-

ResearchGate. (2025). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

MDPI. (2023). Advanced Municipal Wastewater Treatment and Bioproduct Generation via Optimized Autotrophic and Mixotrophic Microalgal Cultivation. [Link]

Sources

- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 14. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. reddit.com [reddit.com]

Technical Support Center: Purification of Cyclopropylamine Compounds

Welcome to the technical support center for the purification of cyclopropylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with purifying this highly reactive and versatile compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of cyclopropylamine. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Purity of Cyclopropylamine After Fractional Distillation

-

Observed Issue: The final product purity, as determined by Gas Chromatography (GC) or other analytical methods, is below the desired specification (e.g., <99%).[1] A significant amount of water may be detected.[2]

-

Potential Cause 1: Azeotrope Formation with Water

-

Scientific Rationale: Cyclopropylamine has a boiling point of approximately 49-50°C and is miscible with water.[3] This miscibility can lead to the formation of a low-boiling azeotrope, a mixture that boils at a constant temperature and has a fixed composition. This makes complete separation by simple distillation challenging. While a specific azeotrope composition for cyclopropylamine and water is not widely documented in standard tables, the co-distillation of water with the product is a common issue.[4][5]

-

Solution:

-

Drying Before Distillation: Before fractional distillation, dry the crude cyclopropylamine using a suitable drying agent that does not react with amines, such as anhydrous potassium carbonate or sodium sulfate.

-

Azeotropic Distillation with a Ternary Component: Introduce a water-immiscible solvent like toluene or benzene, which can form a lower-boiling azeotrope with water, to facilitate its removal.[6][7]

-

High-Efficiency Fractional Distillation: Employ a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a high reflux ratio to improve separation.[4]

-

-

-

Potential Cause 2: Presence of Other Low-Boiling Impurities

-

Scientific Rationale: The synthesis of cyclopropylamine, often via the Hofmann rearrangement of cyclopropanecarboxamide, can produce various by-products.[6][8] Some of these may have boiling points close to that of cyclopropylamine, making separation by distillation difficult.

-

Solution:

-

Analytical Characterization: Use GC-MS to identify the specific impurities present in the crude product.[9]

-

Chemical Treatment: If the impurities are acidic, a pre-distillation wash with a dilute base may be effective. Conversely, if impurities are basic, a wash with a dilute acid could be employed, though this would also react with the cyclopropylamine.

-

Alternative Purification Method: If distillation is ineffective, consider converting the cyclopropylamine to a salt, purifying it by recrystallization, and then regenerating the free amine.[3]

-

-

Problem 2: Poor Recovery of Cyclopropylamine After Aqueous Workup and Extraction

-

Observed Issue: A significant loss of product is observed after neutralizing a reaction mixture and attempting to extract the cyclopropylamine into an organic solvent.

-

Potential Cause: High Water Solubility of Cyclopropylamine

-

Scientific Rationale: Cyclopropylamine is miscible with water, meaning it has a high affinity for the aqueous phase.[3][10] Simple extraction with common organic solvents like ethyl acetate may be inefficient, leading to low recovery.[11]

-

Solution:

-

Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride or potassium carbonate, before extraction. This decreases the solubility of the amine in the aqueous phase and promotes its partitioning into the organic layer.

-

Choice of Extraction Solvent: Use a more effective extraction solvent. While ethyl acetate has been reported to be not very effective, other solvents like dichloromethane or chloroform could be tested.[11] However, be mindful of the potential for reaction between the amine and chlorinated solvents.

-

Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective for extracting water-soluble compounds.

-

Direct Distillation: If the reaction workup allows, consider steam distillation directly from the basified reaction mixture to isolate the volatile cyclopropylamine.[12]

-

-

Problem 3: Discoloration of Purified Cyclopropylamine During Storage

-

Observed Issue: The initially colorless, purified cyclopropylamine develops a yellow or brown tint over time.

-

Potential Cause: Oxidation and Air Sensitivity

-

Scientific Rationale: Amines, particularly primary amines, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities.[13] Cyclopropylamine is also known to absorb carbon dioxide from the air.[14]

-

Solution:

-

Inert Atmosphere: Store purified cyclopropylamine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.[10]

-

Refrigeration: Store at low temperatures (below 30°C is recommended, but refrigeration is better) to slow down the rate of degradation reactions.[10]

-

Use of Amber Glassware: Protect the compound from light by storing it in amber glass bottles to prevent photochemical degradation.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude cyclopropylamine on a laboratory scale?

For laboratory-scale purification, a combination of methods is often most effective. The choice depends on the nature of the impurities. A general workflow is as follows:

-

Initial Workup: After synthesis, an initial aqueous workup is typically performed. If the cyclopropylamine is in an acidic solution, it should be carefully basified (e.g., with NaOH) to liberate the free amine.[11]

-

Extraction or Steam Distillation: Due to its volatility and water solubility, steam distillation directly from the basified reaction mixture can be a very effective initial purification and isolation step.[12]

-

Drying: The collected distillate (a mixture of cyclopropylamine and water) should be dried. A common method is to add solid potassium hydroxide or sodium hydroxide pellets to the distillate, which both act as a drying agent and decrease the amine's solubility in the remaining water, often forming a separable layer.

-

Fractional Distillation: The dried organic layer should then be subjected to careful fractional distillation to separate the pure cyclopropylamine from any remaining water and other impurities.[4]

Q2: How can I purify cyclopropylamine if distillation is not feasible or effective?

If distillation is not an option, purification via salt formation is a robust alternative.[3]

-

Salt Formation: Dissolve the crude cyclopropylamine in a suitable solvent (e.g., diethyl ether or isopropanol) and treat it with an acid to form a salt. Common choices include hydrochloric acid (to form cyclopropylamine hydrochloride) or picric acid (to form the picrate).[3][15]

-

Recrystallization: The resulting salt is typically a solid that can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethanol/petroleum ether).[3][16] This process is highly effective at removing non-basic impurities.

-

Liberation of the Free Amine: After recrystallization, the purified salt is dissolved in water and treated with a strong base (e.g., NaOH) to regenerate the free cyclopropylamine. The pure amine can then be isolated by extraction and careful removal of the solvent.

Q3: What are the common impurities found in commercially available cyclopropylamine, and how can they be removed?

Commercial cyclopropylamine is generally of high purity (>98-99%).[1][17] However, potential impurities can include:

-

Water: Due to its hygroscopic nature.[10] This can be removed by drying with a suitable agent followed by distillation.

-

Starting Materials or By-products from Synthesis: Depending on the synthetic route, trace amounts of cyclopropanecarboxamide or other reagents may be present.[8] Purification by fractional distillation or salt formation and recrystallization is typically effective.

-

Degradation Products: Small amounts of oxidation or polymerization products may be present, especially in older samples.[3] Distillation can remove polymeric materials, which are non-volatile.[3]

Q4: What analytical techniques are recommended for assessing the purity of cyclopropylamine?

-

Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile compounds like cyclopropylamine. A flame ionization detector (FID) is typically used.[9]

-

GC-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.

-

Karl Fischer Titration: Specifically used for the accurate quantification of water content.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.

-

Ion Chromatography: Can be used for the determination of cyclopropylamine in pharmaceutical drug substances.[18]

Experimental Protocols

Protocol 1: Purification of Cyclopropylamine by Fractional Distillation

This protocol describes the purification of crude, wet cyclopropylamine.

Materials:

-

Crude cyclopropylamine

-

Solid potassium hydroxide (KOH) pellets

-

Fractional distillation apparatus (including a round-bottom flask, a fractionating column like a Vigreux column, a condenser, a receiving flask, and a thermometer)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Drying: Place the crude cyclopropylamine in a dry round-bottom flask. Carefully add solid KOH pellets in portions with swirling. The KOH will dissolve as it absorbs water. Continue adding pellets until they no longer dissolve, indicating that the solution is saturated and the amine is relatively dry. A separate layer of cyclopropylamine may form on top.

-

Decanting: Carefully decant the dried cyclopropylamine layer away from the aqueous KOH solution and any remaining solid KOH into the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Assembly: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. It is advisable to use a drying tube on the receiving flask outlet to protect the purified product from atmospheric moisture.

-

Distillation: Begin heating the distillation flask gently.

-

Collection: Collect the fraction that distills at a constant temperature of 49-50°C.[3] Discard any initial forerun that distills at a lower temperature.

-

Storage: Transfer the purified, colorless liquid to a clean, dry amber bottle and store under an inert atmosphere (e.g., nitrogen) in a refrigerator.

Protocol 2: Purification via Cyclopropylamine Hydrochloride Salt Recrystallization

This protocol is suitable for removing non-basic impurities.

Materials:

-

Crude cyclopropylamine

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (anhydrous)

-

Ethanol

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

5M Sodium hydroxide (NaOH) solution

Procedure:

-

Salt Formation: Dissolve the crude cyclopropylamine in anhydrous diethyl ether in a flask and cool the solution in an ice bath.

-

Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) with stirring until precipitation of the hydrochloride salt is complete. The salt will appear as a white solid.

-

Isolation of Crude Salt: Collect the crude cyclopropylamine hydrochloride by suction filtration and wash the solid with a small amount of cold diethyl ether.

-

Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol. If the salt does not dissolve completely, a small amount of water can be added. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collection of Pure Salt: Collect the purified crystals by suction filtration and dry them thoroughly.

-

Liberation of Free Amine: Dissolve the purified cyclopropylamine hydrochloride in a minimal amount of water. Cool the solution in an ice bath and slowly add 5M NaOH solution with stirring until the solution is strongly basic (pH > 12).

-

Isolation of Pure Amine: The free cyclopropylamine will separate as an oily layer. Extract the mixture several times with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Solvent Removal: Combine the organic extracts, dry them over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the pure cyclopropylamine.

Visualizations

Workflow for Cyclopropylamine Purification

Caption: Decision workflow for selecting a suitable purification strategy for crude cyclopropylamine.

Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇N | [10] |

| Molecular Weight | 57.09 g/mol | [19] |

| Boiling Point | 49-50 °C | [3] |

| Density | ~0.824 g/mL at 25 °C | [3] |

| Appearance | Clear, colorless, volatile liquid | [10] |

| Solubility | Miscible with water, ethanol, ether, chloroform | [3][10] |

| Storage Conditions | Store below +30°C, under inert gas, protected from light | [10] |

References

-

Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

Ganthi, H. K. R., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Available at: [Link]

- Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

-

ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]

- Google Patents. DE1939759A1 - Process for the preparation of cyclopropylamine.

- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.

-

Reddit. Extraction of Cyclopropylamine : r/OrganicChemistry. Available at: [Link]

- Google Patents. US5032687A - Process for the preparation of cyclopropylamine.

-

ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]

- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.

-

University of Colorado Boulder. Recrystallization. Available at: [Link]

-

European Patent Office. Process for the manufacture of cyclopropylamine - EP 0205403 B1. Available at: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity Cyclopropylamine: A Guide for Chemical Buyers. Available at: [Link]

-

Reddit. Purification Troubleshooting : r/chemistry. Available at: [Link]

-

MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]

-

Wikipedia. Azeotrope tables. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]

- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 4. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]

- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 6. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. reddit.com [reddit.com]

- 12. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. シクロプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

Cyclopropyl Amine Stability & Degradation Technical Support Center

Welcome to the Technical Support Center dedicated to the stability and degradation of drug formulations containing the cyclopropyl amine moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting guides, and frequently asked questions. Our goal is to provide you with the expertise and practical knowledge to anticipate and address the unique stability challenges posed by this versatile chemical scaffold.

The cyclopropyl amine group is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable metabolic properties to drug candidates.[1][2][3] However, the inherent ring strain and the reactivity of the amine group also make it susceptible to specific degradation pathways that can impact the safety, efficacy, and shelf-life of pharmaceutical products.[4][5] This guide will equip you with the necessary tools to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability of cyclopropyl amine in drug formulations.

Q1: What are the primary degradation pathways for drugs containing a cyclopropyl amine group?

A1: The main degradation pathways for cyclopropyl amine-containing drugs are primarily driven by the strained three-membered ring and the adjacent amine group. The most common pathways include:

-

Oxidative Degradation: The amine group is susceptible to oxidation, which can be mediated by atmospheric oxygen, residual peroxides in excipients, or enzymatic processes. This can lead to the formation of N-oxides or, more critically, single-electron transfer (SET) oxidation to form a highly reactive aminium cation radical.[6][7] This radical intermediate can then undergo ring fragmentation.[6][7]

-

Ring-Opening Reactions: The strained cyclopropane ring can open under various conditions. This is a significant concern, especially in acidic environments where protonation of the amine can facilitate electrophilic cleavage of the cyclopropane bonds.[8] Ring-opening can also be initiated by oxidative processes.[9]

-

Hydrolytic Degradation: Depending on the overall molecular structure, hydrolytic degradation can occur, particularly at higher pH values.[5]

-

Photodegradation: Exposure to light can provide the energy to initiate degradation, often through radical mechanisms. It is crucial to assess the photostability of any new drug candidate containing this moiety.[10][11][12]

Q2: My cyclopropyl amine-containing API is showing significant degradation in my formulation. Where should I start my investigation?

A2: A systematic approach is key. Begin by conducting a forced degradation study to identify the nature of the degradation products and the conditions that accelerate their formation.[][14][15][16][17] This will provide clues as to the degradation pathway. Here’s a recommended starting point:

-

Characterize the Degradants: Use a stability-indicating method (typically HPLC with UV and MS detection) to separate and identify the degradation products.

-

Evaluate Environmental Factors: Assess the impact of pH, temperature, light, and oxygen on the stability of your API in solution and in the solid state.

-

Investigate Excipient Compatibility: Incompatibility with excipients is a common cause of drug degradation.[18][19][20][21][22] Conduct binary screening studies with your API and each excipient to identify any problematic interactions.

Q3: How does pH affect the stability of the cyclopropyl amine moiety?

A3: The pH of a formulation can have a profound impact on the stability of the cyclopropyl amine group. Both acidic and basic conditions can promote degradation, but through different mechanisms:

-

Acidic Conditions: In low pH environments, the amine group will be protonated. This can make the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening.[8]

-

Basic Conditions: High pH can also lead to hydrolytic degradation of the cyclopropyl amine moiety in some molecules.[5]

The optimal pH for stability will be specific to the drug molecule and must be determined experimentally through a comprehensive pH-stability profile study.

Q4: Can I use antioxidants to prevent the degradation of my cyclopropyl amine-containing drug?

A4: Yes, if your forced degradation studies indicate that oxidation is a primary degradation pathway, the inclusion of antioxidants in your formulation can be an effective stabilization strategy.[23] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully optimized.

Troubleshooting Guides

This section provides structured guidance for addressing specific stability issues you may encounter during your experiments.

Issue 1: Unexpected Peak Growth in HPLC Analysis During Stability Studies

You observe the appearance and growth of one or more new peaks in your HPLC chromatogram during a stability study of your cyclopropyl amine-containing drug product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected peak growth.

Detailed Steps:

-

Root Cause Analysis: First, confirm that the new peak is a degradant and not an impurity from an excipient or the solvent. Analyze a placebo formulation (all excipients without the API) and a solvent blank under the same conditions. If the peak is absent in the placebo and blank, it is likely a degradant of your API.

-

Peak Characterization: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the molecular weight of the unknown peak. This is a critical first step in identifying the degradation product. Fragmentation data from MS/MS can help elucidate its structure.

-

Forced Degradation Study: Conduct a forced degradation study on the API to systematically investigate the effects of acid, base, oxidation, heat, and light.[][14][15][16][17]

-

Compare and Identify: Compare the retention time and mass of the degradant formed under specific stress conditions with the unknown peak from your stability study. This will help you identify the degradation pathway (e.g., if the peak is prominent under oxidative stress, you are likely dealing with an oxidation product).

-

Formulation Optimization: Once the degradation pathway is understood, you can implement targeted formulation strategies. This may include adjusting the pH, adding an antioxidant, protecting the formulation from light, or selecting different excipients.

Issue 2: Loss of Potency in a Liquid Formulation

You are observing a significant loss of the active pharmaceutical ingredient (API) in a liquid formulation over time, without the appearance of major degradation peaks in the HPLC analysis.

Potential Causes and Solutions:

| Potential Cause | Investigative Action | Proposed Solution |

| Precipitation | Visually inspect the sample for any solid material. Perform a filtration study and analyze the filtrate for API concentration. | Modify the solvent system, adjust the pH to improve solubility, or add a solubilizing agent. |

| Adsorption to Container | Analyze the API concentration in a solution stored in different container types (e.g., glass vs. various plastics). | Choose a container material with low adsorption properties. Consider adding a surfactant to the formulation to reduce surface interactions. |

| Formation of Insoluble Degradants | Analyze the precipitate (if any) to determine its composition. | Understand the degradation pathway and adjust the formulation to prevent the formation of the insoluble product (e.g., pH adjustment, antioxidant addition). |

| Volatilization | If the API has a high vapor pressure, analyze the headspace of the container for the presence of the API. | Use a more tightly sealed container or modify the formulation to reduce the volatility of the API. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a cyclopropyl amine-containing API. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged without generating secondary degradants that may not be relevant to long-term stability.

Materials:

-

API

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Milli-Q water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Calibrated HPLC system with UV and MS detectors

Procedure:

-

Acid Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1 N NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature, taking samples at various time points.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the API in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature and monitor for degradation at different time intervals.

-

-

Thermal Degradation:

-

Store the solid API in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Also, prepare a solution of the API and expose it to the same thermal stress.

-

-

Photodegradation:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

-

A control sample should be protected from light.

-

Data Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation for each condition.

-

Use an MS detector to obtain mass information for the major degradation products.

Workflow for Forced Degradation and Analysis:

Caption: Workflow for forced degradation studies.

References

-

Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved February 15, 2026, from [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved February 15, 2026, from [Link]

-